
2-Chloro-4-methylpyrimidin-5-amine
Descripción general
Descripción
2-Chloro-4-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-methylpyrimidin-5-amine is 1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
2-Chloro-4-methylpyrimidin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 309.4±22.0 °C at 760 mmHg, and a melting point of 93.5℃ . Its flash point is 140.9±22.3 °C .Aplicaciones Científicas De Investigación
Crystallographic Analysis and Regioselectivity
The regioselective displacement reaction of ammonia with halogenated pyrimidines, including compounds similar to 2-chloro-4-methylpyrimidin-5-amine, was explored through X-ray crystallography. This study emphasized the formation of specific aminated pyrimidines, highlighting the potential for detailed structural analysis in drug design and development. The research provided insights into the crystalline structures, suggesting their stabilization by hydrogen bonds, which could have implications for the synthesis of new pharmaceutical compounds (Doulah et al., 2014).
Ring Transformations in Synthetic Chemistry
Investigations into the reactions of heterocyclic halogeno compounds with nucleophiles have shown that compounds like 2-chloro-4-methylpyrimidin-5-amine can undergo ring transformations. These processes result in the formation of novel pyrimidine derivatives, providing new pathways for chemical synthesis that could be beneficial for creating diverse molecular structures for pharmacological studies (Hertog et al., 2010).
Antibacterial Activity
A study on the synthesis and characterization of new pyrimidine derivatives, including structures related to 2-chloro-4-methylpyrimidin-5-amine, demonstrated potential antibacterial properties. These findings indicate that such compounds can serve as valuable starting points for the development of novel antibacterial agents, contributing to the fight against resistant bacterial strains (Etemadi et al., 2016).
Development of Kinase Inhibitors
Research into novel pyrimidine derivatives, including 2-chloro-4-methylpyrimidin-5-amine, has indicated their potential as kinase inhibitors, which are crucial in cancer therapy. The synthesis of these compounds through Suzuki cross-coupling reactions offers a new route to explore in the development of anticancer drugs, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Al-Masoudi et al., 2014).
Propiedades
IUPAC Name |
2-chloro-4-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAKVHVZRSQZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311545 | |
| Record name | 2-chloro-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyrimidin-5-amine | |
CAS RN |
20090-69-1 | |
| Record name | 20090-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)

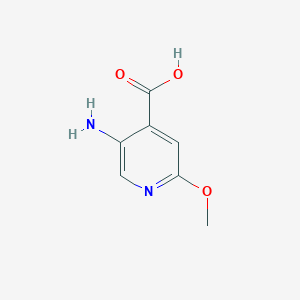
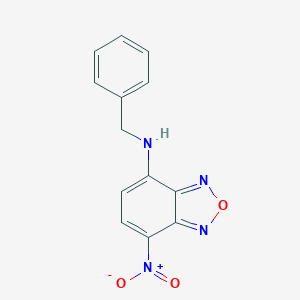
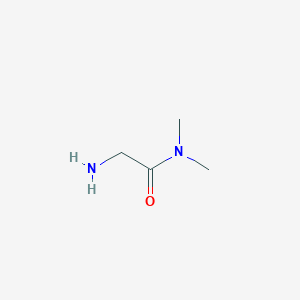
![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)


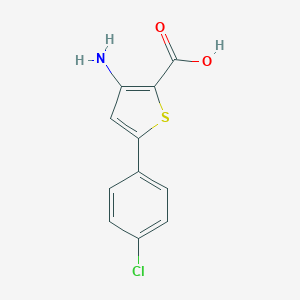
![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)

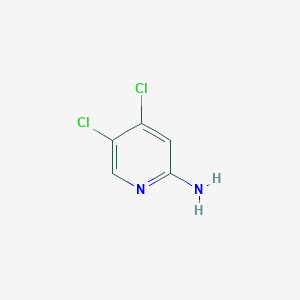
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)
